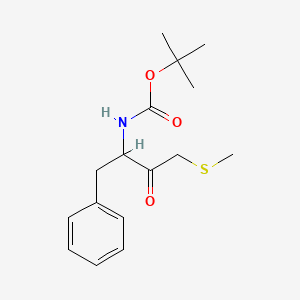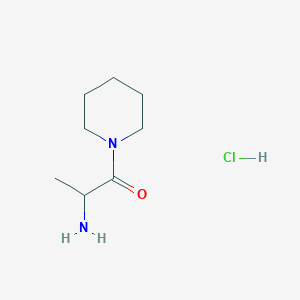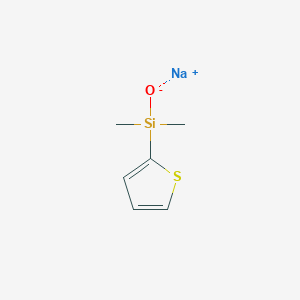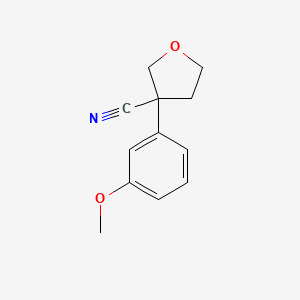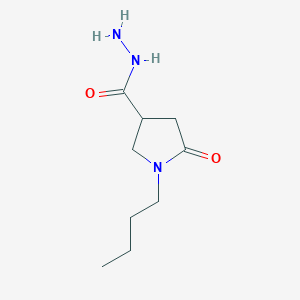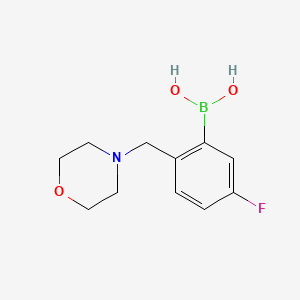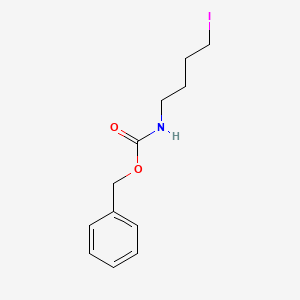
BENZYL 4-IODOBUTYLCARBAMATE
Übersicht
Beschreibung
BENZYL 4-IODOBUTYLCARBAMATE: is a chemical compound with the molecular formula C16H24INO2 and a molecular weight of 389.27 g/mol . It is a solid compound that is often used in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates, including benzyl (4-iodobutyl)carbamate, involves the reaction of an amine with a carbonylimidazolide in water.
Transcarbamoylation: Another method involves the use of methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.
Industrial Production Methods: Industrial production methods for carbamates often involve large-scale reactions using similar principles as the synthetic routes mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction:
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the iodide group.
Common Reagents and Conditions:
Catalytic Hydrogenation: The benzyl group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas (H2).
Strong Acids: The carbamate group can be removed using strong acids like trifluoroacetic acid (TFA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation can yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: BENZYL 4-IODOBUTYLCARBAMATE is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions .
Biology and Medicine:
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action for benzyl (4-iodobutyl)carbamate primarily involves its role as a protecting group. The carbamate group can be installed on an amine to protect it from unwanted reactions during synthesis. The protecting group can then be removed under specific conditions, such as acidic or catalytic hydrogenation .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness: BENZYL 4-IODOBUTYLCARBAMATE is unique due to the presence of the iodide group, which makes it particularly useful for nucleophilic substitution reactions. This property distinguishes it from other carbamates that do not have such a reactive group.
Eigenschaften
IUPAC Name |
benzyl N-(4-iodobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYONNPYIRAQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701291 | |
| Record name | Benzyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53880-65-2 | |
| Record name | Carbamic acid, (4-iodobutyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



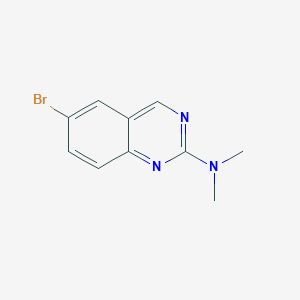
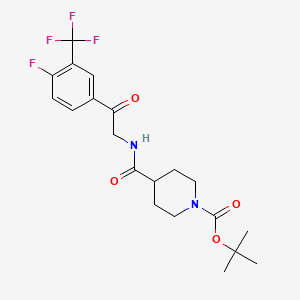
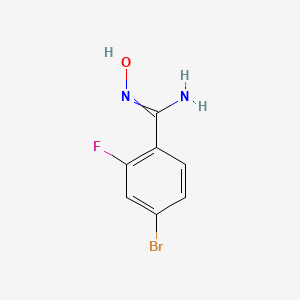


![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1395810.png)
